molecular formula BrH5N2 B077438 Hydrazine, monohydrobromide CAS No. 13775-80-9

Hydrazine, monohydrobromide

Cat. No. B077438
CAS RN: 13775-80-9
M. Wt: 112.96 g/mol
InChI Key: DVHXJLRODLTJOD-UHFFFAOYSA-N
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Description

Hydrazine is a simple diamine compound with significant industrial and chemical applications. It is unique due to its N—N bond and is used in various fields such as rocket fuels, gas generators, corrosion control, metal plating, and in the synthesis of pharmaceuticals (Schiessl, 2000).

Synthesis Analysis

Hydrazine can be synthesized through the oxidation of ammonia using hypochlorite or hydrogen peroxide, typically by variations of the Raschig process. This involves the oxidation of ammonia with alkaline hypochlorite (Schiessl, 2000).

Molecular Structure Analysis

The molecular structure of hydrazine has been investigated using electron diffraction. The bond distances and mean amplitudes are in agreement with values obtained from infrared vibration-rotation spectrum studies (Morino, Iijima, & Murata, 1960).

Chemical Reactions and Properties

Hydrazine acts as a strong reducing agent in various chemical reactions. It is used for corrosion control, metal plating, and reduction of noble-metal catalysts. It also serves as an oxidizing agent under certain conditions and is a precursor for many derivatives used in diverse fields (Schiessl, 2000).

Physical Properties Analysis

Specific details on the physical properties of hydrazine monohydrobromide were not directly available in the sources I accessed. However, hydrazine itself is a colorless liquid with an ammoniacal odor and is known for its high heats of combustion due to its endothermic heats of formation (Schiessl, 2000).

Chemical Properties Analysis

Hydrazine is a base slightly weaker than ammonia and forms a series of salts. It is a versatile chemical, used as a ligand in various complexes, and is the starting material for many heterocyclic compounds containing nitrogen atoms (Schiessl, 2000).

Scientific Research Applications

  • Biological and Medical Applications : Hydrazine and its derivatives have been studied for their antidepressant properties, as they inhibit monoamine oxidase (MAO), an enzyme involved in the deactivation of neurotransmitters like norepinephrine and dopamine. This use in psychiatry has declined due to the development of tricyclic antidepressants (Roe, 2020).

  • Chemical Detection in Live Cells : A study developed a ratiometric fluorescence probe for rapid, sensitive, and naked-eye detection of hydrazine, which was successfully used in live cells. This highlights hydrazine's importance as an industrial chemical and its toxicity (Fan et al., 2012).

  • Toxicity Analysis : Research on hydrazine's toxic effects in rats revealed changes in biochemical compositions in liver, kidney, and brain tissues, indicating its hepatotoxic and neurotoxic impact (Garrod et al., 2005).

  • Fluorescence Probing Method : A study introduced a two-photon fluorescent probing method using a NIR fluorescent chemodosimeter for hydrazine, demonstrating its usefulness in solution and living cells (Ma et al., 2017).

  • Vascular Smooth Muscle Contractility : Hydrazine derivatives, including hydralazine, were studied for their effect on vascular smooth muscle relaxation and blood pressure, providing insights into their potential as vasodilators and antihypertensive agents (Vidrio et al., 2003).

  • Fluorescent Sensors : The need for sensitive and selective fluorescent sensors for detecting hydrazine in environmental and biological systems was emphasized due to its widespread use and high toxicity. These sensors have been extensively studied over recent years (Zhang et al., 2020).

  • Graphene Oxide Reduction : An investigation into the effects of hydrazine treatment on graphene oxide using a reaction-model approach showed the reactivity of hydrazine with various oxygen functional groups, relevant in materials science (Chua & Pumera, 2016).

  • DNA Damage Studies : Hydrazine's capability to cause DNA damage was studied, highlighting the role of hemoprotein, electron transport, and organic free radicals in this process. This is significant in understanding the mutagenic and toxicological effects of hydrazine (Runge‐Morris et al., 1994).

  • Acute Propellant Exposure : A review on the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure emphasized the risks to workers in the military and aviation industries. This review is crucial for understanding occupational health risks associated with hydrazine (Nguyen et al., 2020).

  • Trace Detection with Polymers : The use of conjugated polymer sensory materials for the detection of hydrazine, considering its industrial importance and carcinogenic potential, was explored. These polymers demonstrate potential for sensitive hydrazine detection (Thomas & Swager, 2006).

Safety And Hazards

Hydrazine monohydrobromide is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The Hydrazine Monohydrobromide market is currently experiencing a significant increase in growth, driven by various factors. One of the primary drivers is the increasing demand for Hydrazine Monohydrobromide in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective Hydrazine Monohydrobromide, are also contributing to this growth .

properties

IUPAC Name

hydrazine;hydrobromide
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InChI

InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXJLRODLTJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13775-80-9, 23268-00-0
Record name Hydrazine, hydrobromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, hydrobromide (1:2)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7065627
Record name Hydrazinium bromide
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Molecular Weight

112.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless hygroscopic crystals; [Alfa Aesar MSDS]
Record name Hydrazine hydrobromide
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Product Name

Hydrazine, monohydrobromide

CAS RN

13775-80-9
Record name Hydrazine, hydrobromide (1:1)
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Record name Hydrazine, hydrobromide (1:1)
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Record name Hydrazinium bromide
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Record name Hydrazinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
D Wu, P Jia, W Bi, Y Tang, J Zhang, B Song, L Qin… - Organic …, 2020 - Elsevier
… the oxidation, in which tiny amount of hydrazine monohydrobromide is doped into FASnI 3 -… Our results demonstrate that the addition of hydrazine monohydrobromide could reduce the …
Number of citations: 20 www.sciencedirect.com
W Pugh - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… A solution of stannic bromide and hydrazine monohydrobromide in aqueous hydrobromic acid, prepared from tin (3 g.) as described above, was treated with twice its volume of acetone. …
Number of citations: 3 pubs.rsc.org
SH Patinkin, E Lieber - Journal of the American Chemical Society, 1950 - ACS Publications
… This correspondsto the melting point for hydrazine monohydrobromide which has been reported to melt at 80,3 81-82 4 and 84.5 .6 Anal. Caled, for N2H5Br: N, 24.80; Br, 70.74. …
Number of citations: 4 pubs.acs.org
HH Sisler, FT Neth, CE Boatman… - Journal of the American …, 1954 - ACS Publications
… carried out with mixtures of hydrazine monohydrobromide and ammonium chloride. The … ture of hydrazine monohydrobromide and ammonium chloride was treated with an excess …
Number of citations: 4 pubs.acs.org
W Pugh - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… from a mixture of formal ratio 1 : 1; prepared by evaporating antimony oxide with hydrobromic acid to near-dryness and adding a concentrated solution of hydrazine monohydrobromide. …
Number of citations: 0 pubs.rsc.org
JW Turrentine, WA Gibbons - Journal of the American Chemical …, 1912 - ACS Publications
The investigation here reported embraces the electrochemical oxida-tion of hydrazinecarbonate, and of the two halogen compounds of hydra-zine, the chloride and bromide, as …
Number of citations: 1 pubs.acs.org
JE Troyan - Industrial & Engineering Chemistry, 1953 - ACS Publications
… Monohydrazine sulfate Dihydrazine sulfate Hydrazine monohydrobromide Hydrazine monohydrochloride Hydrazine dihydrobromide Hydrazine dihydrochloride Hydrazine mononitrate …
Number of citations: 118 pubs.acs.org
EL Buhle, AM Moore, FY Wiselogle - Journal of the American …, 1943 - ACS Publications
… The mixture was cooled to 0 for several hours and the now crystalline hydrazine monohydrobromide was … After removal of the crystalline hydrazine monohydrobromide the solution …
Number of citations: 91 pubs.acs.org
WE Broderick, K Kanamori, RD Willett… - Inorganic Chemistry, 1991 - ACS Publications
… hydrazine monohydrobromide settled out in an oily layer. The reflux was continued for an … The resulting white mass of hydrazine monohydrobromide was filtered off and washed with …
Number of citations: 52 pubs.acs.org
MG Jeon, A Kirakosyan, CH Shin, S Yun, J Kim… - Chemical Engineering …, 2023 - Elsevier
… This study outlines the use of a hydrazine monohydrobromide (N 2 H 5 Br; HZBr) containing NH 3 + cations, Br − anions, and amine groups as a promising multifunctional ligand with a …
Number of citations: 0 www.sciencedirect.com

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